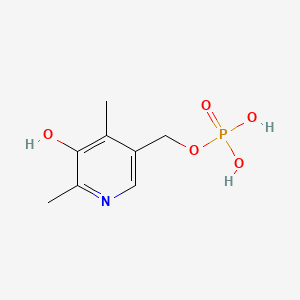

4-Deoxypyridoxine 5'-phosphate

Descripción

Propiedades

IUPAC Name |

(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCOYOYDYNXAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1COP(=O)(O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236944 | |

| Record name | 4-Deoxypyridoxine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-84-1 | |

| Record name | 4-Deoxypyridoxine 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Deoxypyridoxine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 4-Deoxypyridoxine 5'-Phosphate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxypyridoxine 5'-phosphate (dPNP) is the biologically active metabolite of the vitamin B6 antagonist, 4-deoxypyridoxine (dPN). This guide delineates the multifaceted mechanism of action by which dPNP exerts its effects, primarily centered on the antagonism of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. Through competitive inhibition of PLP-dependent enzymes and disruption of PLP homeostasis, dPNP serves as a potent tool for studying vitamin B6 metabolism and as a potential therapeutic agent. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, detailed experimental protocols, and visual representations of the involved biochemical pathways.

Introduction

Pyridoxal 5'-phosphate is a vital coenzyme for a vast array of enzymatic reactions crucial for cellular metabolism, including amino acid biosynthesis, neurotransmitter synthesis, and one-carbon metabolism. The study of PLP-dependent pathways often employs antagonists to elucidate their roles and regulation. 4-Deoxypyridoxine (dPN) is a well-established vitamin B6 antimetabolite that, upon cellular uptake, is phosphorylated by pyridoxal kinase (PdxK) to its active form, this compound (dPNP).[1][2] dPNP then acts as a competitive inhibitor of PLP-dependent enzymes and interferes with the synthesis of PLP, leading to a cascade of metabolic disruptions.[3][4] Understanding the precise mechanisms of dPNP action is critical for its application in research and for the development of novel therapeutic strategies.

Mechanism of Action

The primary mechanism of action of dPNP is its function as a competitive antagonist of pyridoxal 5'-phosphate. This antagonism manifests through two principal routes:

-

Inhibition of PLP-Dependent Enzymes: dPNP structurally mimics PLP and binds to the active sites of PLP-dependent enzymes. However, due to the absence of the 4'-hydroxyl group, it cannot perform the catalytic functions of PLP, leading to competitive inhibition of the enzyme.

-

Disruption of PLP Homeostasis: dPNP can inhibit pyridoxine 5'-phosphate oxidase (PdxH), a key enzyme in the salvage pathway that converts pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP. This inhibition reduces the de novo synthesis of PLP, further depleting the cellular pool of this essential coenzyme.[3]

The inhibition of PLP-dependent enzymes by dPNP has significant downstream consequences, most notably on one-carbon metabolism. By inhibiting serine hydroxymethyltransferase (GlyA) and the glycine cleavage system (GCS), which includes glycine decarboxylase (GcvP), dPNP reduces the generation of 5,10-methylenetetrahydrofolate (mTHF).[3][4] This reduction in one-carbon units subsequently impairs the biosynthesis of essential molecules such as coenzyme A (CoA) and thiamine.[3][4]

Additionally, dPNP has been identified as an inhibitor of sphingosine-1-phosphate (S1P) lyase, indicating its potential involvement in lipid signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against various PLP-dependent enzymes has been quantified through kinetic studies. The following table summarizes the available inhibition constants (Ki).

| Enzyme | Organism/Tissue Source | Inhibitor | Inhibition Type | Ki Value | Reference(s) |

| Ornithine Decarboxylase | Murine Epidermis | dPNP | Competitive | 60 µM | [5] |

| Glutamate Decarboxylase | Not Specified | dPNP | Competitive | 0.27 µM | [6] |

| Pyridoxine 5'-phosphate Oxidase | Escherichia coli | PLP | Mixed-type | 8 µM | [7] |

Note: The Ki value for Pyridoxine 5'-phosphate Oxidase is for the product PLP, indicating product inhibition. While dPNP is known to inhibit this enzyme, specific Ki values were not available in the searched literature.

Signaling Pathways and Experimental Workflows

To visually represent the intricate mechanisms of dPNP action, the following diagrams have been generated using the DOT language.

References

- 1. A binding assay for serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 5. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

4-Deoxypyridoxine 5'-Phosphate: A Technical Guide to Its Function as a Vitamin B6 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-deoxypyridoxine 5'-phosphate (4-DPP), a potent antagonist of vitamin B6. It details the mechanism of action, which involves the phosphorylation of its precursor, 4-deoxypyridoxine (4-dPN), and subsequent competitive inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This guide consolidates quantitative data on its inhibitory effects, presents detailed experimental protocols for assessing its activity, and utilizes visualizations to illustrate key pathways and workflows. The information herein is intended to serve as a comprehensive resource for researchers investigating vitamin B6 metabolism, developing new therapeutic agents, or utilizing 4-DPP as a tool to probe the function of PLP-dependent enzymes.

Introduction to Vitamin B6 and 4-Deoxypyridoxine

Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a crucial coenzyme for over 140 distinct enzymatic reactions in the human body, playing a vital role in amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism.[1][2][3][4] Given its central role, the disruption of PLP homeostasis can have profound physiological consequences.

4-Deoxypyridoxine (4-dPN) is a structural analog of pyridoxine (a form of vitamin B6) that acts as a potent antimetabolite.[1] Within the cell, 4-dPN is phosphorylated by the enzyme pyridoxal kinase to its active form, this compound (4-DPP).[1] This phosphorylated derivative is the primary agent responsible for the vitamin B6 antagonistic effects, primarily through competitive inhibition of PLP-dependent enzymes.[1]

Mechanism of Action

The antagonistic properties of 4-DPP stem from a two-step process involving bioactivation followed by competitive enzyme inhibition.

-

Bioactivation: 4-deoxypyridoxine, the precursor molecule, is transported into the cell. Here, it serves as a substrate for pyridoxal kinase (PdxK), the same enzyme responsible for phosphorylating natural B6 vitamers. PdxK catalyzes the transfer of a phosphate group from ATP to 4-dPN, converting it into this compound (4-DPP).[1]

-

Enzyme Inhibition: 4-DPP is structurally similar to the native coenzyme PLP but lacks the 4'-aldehyde group essential for catalysis. Due to this similarity, 4-DPP can bind to the PLP-binding site on various apoenzymes. By occupying the active site, 4-DPP acts as a competitive inhibitor, preventing the binding of PLP and the subsequent formation of the catalytically active holoenzyme.[5] This inhibition disrupts the function of numerous metabolic pathways.[1]

In addition to direct enzyme inhibition, the precursor 4-dPN has also been shown to inhibit the cellular uptake of pyridoxine, further contributing to the depletion of the intracellular PLP pool.[2]

Quantitative Inhibition Data

4-DPP has been shown to inhibit several PLP-dependent enzymes. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. The data below summarizes the Ki values for two well-characterized enzyme targets.

| Enzyme Target | EC Number | Organism/Tissue | Ki Value | Inhibition Type | Reference(s) |

| Glutamate Decarboxylase (GAD) | 4.1.1.15 | Rat Brain | 0.27 µM | Competitive | [6][7] |

| Ornithine Decarboxylase (ODC) | 4.1.1.17 | Mouse Epidermis | 60 µM (0.06 mM) | Competitive | [6][7][8] |

Affected Signaling and Metabolic Pathways

By inhibiting PLP-dependent enzymes, 4-DPP disrupts critical biochemical pathways.

Neurotransmitter Synthesis: GABA Pathway

Glutamate decarboxylase (GAD) is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate. By competitively inhibiting GAD, 4-DPP can significantly reduce GABA production, which has implications for neurological function and is a key mechanism behind the convulsant effects observed with high doses of vitamin B6 antagonists.[5]

Cell Growth and Proliferation: Polyamine Synthesis

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine).[9] Polyamines are essential for cell growth, proliferation, and differentiation. Inhibition of ODC by 4-DPP depletes cellular polyamine levels, leading to cytostatic effects.[8] This makes ODC a target for anti-cancer and anti-parasitic drug development.[10]

Amino Acid Catabolism

The catabolism of several amino acids relies on PLP-dependent transaminases and other enzymes. For example, vitamin B6 deficiency (mimicked by 4-DPP) impairs the function of kynureninase, an enzyme in the tryptophan catabolic pathway, and tyrosine aminotransferase, affecting tyrosine and phenylalanine metabolism.[11][12]

Experimental Protocols

This section provides a detailed methodology for an enzyme inhibition assay to determine the Ki of 4-DPP for glutamate decarboxylase (GAD), based on established HPLC methods.[13][14]

Protocol: Determination of Ki for GAD Inhibition using HPLC

Objective: To determine the inhibition constant (Ki) of 4-DPP for GAD by measuring the production of GABA via HPLC with pre-column derivatization.

Materials:

-

Enzyme Source: Purified or partially purified GAD (e.g., from rat brain homogenate).

-

Substrate: L-Glutamic acid.

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

Inhibitor: this compound (4-DPP).

-

Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.2).

-

Derivatization Agent: Dansyl chloride.

-

Reaction Stop Solution: Perchloric acid or methanol.

-

HPLC System: Reverse-phase C18 column with a suitable detector (e.g., DAD or fluorescence).

-

Standard laboratory equipment (pipettes, centrifuges, vials, etc.).

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of L-glutamate, PLP, and 4-DPP in the assay buffer. A range of concentrations will be needed for both substrate and inhibitor.

-

Prepare the GAD enzyme solution at a suitable concentration in ice-cold assay buffer.

-

-

Enzyme Inhibition Assay:

-

Set up a series of microcentrifuge tubes. For a full kinetic analysis, you will need multiple concentrations of the substrate (L-glutamate) at several fixed concentrations of the inhibitor (4-DPP), including a zero-inhibitor control.

-

Pre-incubation: To each tube, add the assay buffer, GAD enzyme solution, PLP, and the desired concentration of 4-DPP. Allow this mixture to pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the L-glutamate substrate to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes) where the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution (e.g., ice-cold methanol) and vortexing.

-

Sample Preparation: Centrifuge the tubes to pellet precipitated protein. Collect the supernatant for analysis.

-

-

GABA Quantification by HPLC:

-

Derivatization: Take an aliquot of the supernatant and derivatize the GABA product with dansyl chloride according to a validated protocol to make it detectable.

-

Injection: Inject the derivatized sample onto the HPLC system.

-

Analysis: Separate and quantify the dansyl-GABA derivative using a calibrated standard curve.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[Substrate]).

-

The resulting plot for a competitive inhibitor will show a series of lines with different slopes intersecting at the y-axis.

-

Determine the apparent Km for each inhibitor concentration.

-

A secondary plot of apparent Km vs. [Inhibitor] will yield a straight line. The Ki can be calculated from the x-intercept of this plot (-Ki).

-

References

- 1. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 5. Cofactor interactions and the regulation of glutamate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.glpbio.com [file.glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of pyridoxine deficiency on the metabolism of the aromatic amino acids by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of 4-deoxypyridoxine on the endogenous activity and induction of tyrosine-alpha-ketoglutarate transaminase by cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Cellular Function of 4-Deoxypyridoxine 5'-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxypyridoxine 5'-phosphate (dPNP) is the biologically active, phosphorylated metabolite of 4-deoxypyridoxine (dPN), a well-established vitamin B6 antagonist.[1][2] Within the cell, dPN is phosphorylated by the enzyme pyridoxal kinase (PdxK), the same enzyme responsible for the phosphorylation of natural vitamin B6 vitamers.[3][4] The resulting dPNP primarily functions as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][3] PLP is the active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism, including amino acid biosynthesis and one-carbon metabolism.[3][5] By antagonizing PLP, dPNP can induce a state of vitamin B6 deficiency, making it a valuable tool for studying PLP-dependent processes and a potential lead for therapeutic development.[2][4] This guide provides an in-depth overview of the cellular functions of dPNP, its impact on metabolic pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of PLP-Dependent Enzymes

The primary molecular function of this compound is to act as a competitive inhibitor of pyridoxal 5'-phosphate (PLP) in the active sites of various enzymes. This inhibition disrupts essential metabolic pathways that rely on PLP as a cofactor.

The conversion of 4-deoxypyridoxine (dPN) to its active form, dPNP, is a critical step in its mechanism of action and is catalyzed by pyridoxal kinase (PdxK).[3][4]

Quantitative Inhibition Data

dPNP has been shown to inhibit several PLP-dependent enzymes. The inhibitory constants (Ki) for some of these enzymes are summarized below.

| Enzyme Target | Organism/Tissue | Inhibitor | Ki Value | Citation(s) |

| Ornithine Decarboxylase | Mouse Epidermis | This compound | 0.06 mM | [2] |

| Glutamate Apodecarboxylase | Not Specified | This compound | 0.27 µM | [3] |

Impact on Cellular Metabolism and Signaling

The inhibition of PLP-dependent enzymes by dPNP has significant downstream consequences for cellular metabolism and signaling.

Disruption of One-Carbon Metabolism and Coenzyme A/Thiamine Biosynthesis

In microorganisms such as Salmonella enterica, dPNP has been shown to inhibit serine hydroxymethyltransferase (GlyA) and glycine decarboxylase (GcvP).[1] These enzymes are critical for generating one-carbon units, which are essential for the biosynthesis of various molecules, including purines, thymidine, and certain amino acids. The inhibition of GlyA and GcvP leads to a reduced flux towards the synthesis of coenzyme A (CoA) and thiamine.[1]

Interference with Sphingosine-1-Phosphate (S1P) Signaling

4-deoxypyridoxine (the precursor to dPNP) has been identified as an inhibitor of sphingosine-1-phosphate lyase (SPL), a PLP-dependent enzyme.[1] SPL is the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cell survival, proliferation, and migration.[1][6] By inhibiting SPL, dPN can lead to an accumulation of intracellular S1P, thereby modulating S1P signaling pathways.[1] This effect has been linked to lymphopenia, suggesting a role in immune modulation.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

General Experimental Workflow for Assessing dPNP Inhibition

A generalized workflow for investigating the inhibitory effects of dPNP on a target PLP-dependent enzyme is outlined below.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is adapted from methods used to determine ODC activity and its inhibition.

-

Principle: ODC catalyzes the conversion of ornithine to putrescine and CO2. The activity can be measured by quantifying the amount of putrescine produced or CO2 released.

-

Reagents:

-

Assay Buffer: e.g., 100 mM citric acid and 100 mM potassium phosphate buffer, pH 5.2 at 37°C.[7]

-

Substrate: 100 mM L-Ornithine hydrochloride solution in Assay Buffer.[7]

-

Cofactor: 10 mM Pyridoxal 5'-phosphate (PLP) solution in Assay Buffer.[7]

-

Inhibitor: Stock solution of this compound (dPNP) in Assay Buffer.

-

Enzyme Source: Purified ODC or cell/tissue homogenate.[7]

-

-

Procedure (Colorimetric Method):

-

Prepare a reaction mixture containing Assay Buffer, L-ornithine, PLP, and varying concentrations of dPNP.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding acid).

-

The putrescine formed is then oxidized by a diamine oxidase, which produces H2O2.[8]

-

The amount of H2O2 is determined by a colorimetric reaction, for example, with 4-aminoantipyrine and phenol catalyzed by horseradish peroxidase, which produces a colored complex that absorbs at 505 nm.

-

-

Data Analysis: Determine the rate of reaction at each dPNP concentration and calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Glutamate Decarboxylase (GAD) Activity Assay

This protocol is based on methods for measuring GAD activity.

-

Principle: GAD catalyzes the decarboxylation of L-glutamate to γ-aminobutyric acid (GABA) and CO2. The activity is determined by measuring the amount of GABA produced.

-

Reagents:

-

Reaction Buffer: e.g., 50 mM Citric acid-Na2HPO4 buffer, pH 4.8.

-

Substrate: 100 mM L-glutamic acid in Reaction Buffer.

-

Cofactor: 0.15 mM PLP in Reaction Buffer.

-

Inhibitor: Stock solution of dPNP.

-

Enzyme Source: Purified GAD or brain homogenate.

-

-

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, L-glutamic acid, PLP, and varying concentrations of dPNP.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a specified time (e.g., 4 minutes).

-

Stop the reaction by adding 0.2 M borate buffer (pH 10.0) and boiling for 10 minutes.

-

Centrifuge to remove precipitated protein.

-

The supernatant containing GABA is analyzed by HPLC after derivatization (e.g., with dansyl chloride).

-

-

Data Analysis: Quantify GABA production at different dPNP concentrations to determine the inhibitory kinetics and calculate the Ki value.

Serine Hydroxymethyltransferase (SHMT) Activity Assay

This protocol is a spectrophotometric coupled assay.[2]

-

Principle: SHMT converts L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). The production of 5,10-CH2-THF is coupled to its oxidation by NADP+-dependent 5,10-CH2-tetrahydrofolate dehydrogenase (MTHFD), leading to an increase in absorbance at 375 nm.[2]

-

Reagents:

-

Procedure:

-

In a cuvette, combine Assay Buffer, L-serine, THF, NADP+, MTHFD, and varying concentrations of dPNP.

-

Initiate the reaction by adding SHMT.

-

Monitor the increase in absorbance at 375 nm over time at 25°C.[2]

-

-

Data Analysis: Calculate the initial reaction rates from the absorbance change and determine the inhibitory effect of dPNP.

Quantification of Coenzyme A (CoA) by HPLC

This protocol describes a method for the quantification of CoA in cellular extracts.[1]

-

Principle: Cellular thiols, including CoA, are derivatized with a fluorogenic reagent, separated by reverse-phase HPLC, and detected by fluorescence.

-

Sample Preparation:

-

Harvest bacterial cells and extract metabolites using a suitable method (e.g., cold methanol extraction).

-

Centrifuge to remove cell debris.

-

Dry the supernatant (e.g., by vacuum centrifugation).

-

-

Derivatization and HPLC Analysis:

-

Re-suspend the dried extract in buffer.

-

Add a thiol-derivatizing agent (e.g., a maleimide-based fluorophore).

-

Incubate to allow the reaction to complete.

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the analytes using a suitable gradient (e.g., with a mobile phase of potassium phosphate buffer and acetonitrile).[1]

-

Detect the fluorescently labeled CoA using a fluorescence detector (e.g., excitation at 387 nm, emission at 465 nm).[1]

-

-

Quantification: Use a standard curve of derivatized CoA of known concentrations to quantify the amount of CoA in the samples.

Quantification of Thiamine and its Phosphates by LC-MS/MS

This method allows for the sensitive quantification of thiamine pyrophosphate (TPP), the active form of thiamine.

-

Principle: Thiamine and its phosphate esters are extracted from whole blood or cells, separated by liquid chromatography, and detected by tandem mass spectrometry.

-

Sample Preparation:

-

Lyse whole blood or cell pellets.

-

Add an internal standard (e.g., deuterated TPP).

-

Precipitate proteins using an acid (e.g., trichloroacetic acid).

-

Centrifuge and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an LC column suitable for polar analytes.

-

Separate the thiamine vitamers using an appropriate mobile phase.

-

Detect and quantify the analytes using a tandem mass spectrometer in positive electrospray ionization mode, monitoring specific mass transitions for each compound and the internal standard.

-

-

Quantification: Calculate the concentration of each vitamer based on the ratio of its peak area to that of the internal standard and by comparison to a calibration curve.

Sphingosine-1-Phosphate Lyase (SPL) Activity Assay

This protocol is based on a fluorescent assay for SPL activity.[2]

-

Principle: SPL activity is measured by monitoring the conversion of a fluorescently labeled S1P substrate to a fluorescent aldehyde product.

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, the fluorescent S1P substrate, and varying concentrations of dPN.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction and extract the lipids into an organic phase.

-

Separate the fluorescent aldehyde product from the unreacted substrate by HPLC.

-

Quantify the product using a fluorescence detector.

-

-

Data Analysis: Determine the rate of product formation and the inhibitory effect of dPN.

Conclusion

This compound is a potent tool for investigating the roles of PLP-dependent enzymes in cellular metabolism. Its ability to competitively inhibit these enzymes provides a mechanism to probe the consequences of disrupting key metabolic pathways, including one-carbon metabolism and the biosynthesis of essential cofactors like CoA and thiamine. Furthermore, its inhibitory action on sphingosine-1-phosphate lyase connects the worlds of vitamin B6 antagonism and lipid signaling. The detailed protocols provided in this guide offer a starting point for researchers and drug development professionals to explore the multifaceted cellular functions of dPNP and its potential as a modulator of these critical biological processes.

References

- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Responsiveness of sphingosine phosphate lyase insufficiency syndrome to vitamin B6 cofactor supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions | PLOS One [journals.plos.org]

- 9. A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-Deoxypyridoxine 5'-Phosphate: A Technical Guide to its Function as a PLP Competitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Deoxypyridoxine 5'-phosphate (DOPP) as a potent competitive inhibitor of Pyridoxal 5'-phosphate (PLP) dependent enzymes. PLP is a vital cofactor for a vast array of enzymatic reactions crucial for cellular metabolism. Understanding the mechanisms of PLP inhibition is paramount for the development of novel therapeutics and for elucidating fundamental biochemical pathways. This document details the mechanism of action of DOPP, its primary enzymatic targets, and the downstream metabolic consequences of its inhibitory effects. Furthermore, it furnishes detailed experimental protocols for the synthesis of DOPP and for conducting enzyme inhibition assays, supplemented with structured data and graphical representations to facilitate comprehension and application in a research setting.

Introduction

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for over 160 distinct enzymatic activities in the human body, accounting for approximately 4% of all classified enzymatic reactions.[1] These enzymes, known as PLP-dependent enzymes, play critical roles in a wide range of metabolic processes, including amino acid biosynthesis and degradation, neurotransmitter synthesis, and one-carbon metabolism.[1] Given the central role of PLP, molecules that interfere with its function are valuable tools for biochemical research and have significant potential as therapeutic agents.

4-Deoxypyridoxine (dPN), a structural analog of pyridoxine (a form of vitamin B6), is a well-established vitamin B6 antagonist.[2] In biological systems, dPN is phosphorylated by the enzyme pyridoxal kinase (PdxK) to its active form, this compound (DOPP).[3][4] DOPP functions as a competitive inhibitor of PLP, binding to the active site of PLP-dependent enzymes without facilitating the catalytic reaction, thereby leading to a reduction in enzyme activity.[5][6] This guide explores the core aspects of DOPP as a PLP competitive inhibitor.

Mechanism of Action

The inhibitory activity of DOPP stems from its structural similarity to PLP. Both molecules possess a phosphorylated pyridine ring structure that is recognized by the cofactor-binding site of PLP-dependent enzymes. However, DOPP lacks the 4-formyl group present in PLP, which is essential for the formation of the Schiff base with the amino group of substrates, a critical step in the catalytic cycle of most PLP-dependent enzymes.

By binding to the apoenzyme (the enzyme without its cofactor), DOPP competitively prevents the binding of the natural cofactor, PLP. This competition effectively reduces the concentration of the active holoenzyme (the enzyme bound to its cofactor), leading to a decrease in the overall rate of the enzymatic reaction.

References

- 1. How pyridoxal 5'-phosphate differentially regulates human cytosolic and mitochondrial serine hydroxymethyltransferase oligomeric state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glycine decarboxylase system: a fascinating complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of glycine decarboxylase in pea leaf mitochondria by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Unveiling the Inhibition of Ornithine Decarboxylase by 4-Deoxypyridoxine 5'-phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, molecules essential for cell growth and proliferation. Its role in these fundamental processes has made it a significant target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth analysis of the inhibitory effects of 4-Deoxypyridoxine 5'-phosphate on ornithine decarboxylase. We will explore the mechanism of inhibition, present quantitative data, detail experimental protocols for assessing this inhibition, and visualize the relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development centered on ODC inhibition.

Introduction to Ornithine Decarboxylase

Ornithine decarboxylase (ODC), a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the first and rate-limiting step in polyamine biosynthesis: the decarboxylation of ornithine to produce putrescine.[1][2] Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules that play a crucial role in a variety of cellular processes such as DNA stabilization, gene expression, and cell cycle regulation.[3] Given their importance in cell proliferation, the dysregulation of polyamine metabolism, often through the overexpression of ODC, is a hallmark of many cancers.[3] This has established ODC as a compelling target for the development of anticancer therapeutics.

This compound: A Competitive Inhibitor

4-Deoxypyridoxine, a vitamin B6 antagonist, does not directly inhibit ornithine decarboxylase. However, its phosphorylated metabolite, this compound, acts as a competitive inhibitor of the enzyme.[4] This inhibition stems from its structural similarity to pyridoxal 5'-phosphate (PLP), the essential cofactor for ODC activity. By competing with PLP for binding to the enzyme's active site, this compound effectively reduces the catalytic efficiency of ODC.

Quantitative Inhibition Data

The inhibitory potency of this compound against ornithine decarboxylase has been quantified, providing a key parameter for its evaluation as a potential therapeutic agent.

| Inhibitor | Target Enzyme | Ki Value | Inhibition Type |

| This compound | Ornithine Decarboxylase | 0.06 mM | Competitive (with respect to PLP) |

Experimental Protocol: Ornithine Decarboxylase Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of compounds like this compound against ornithine decarboxylase. This method is based on the widely used radiolabeling assay that measures the release of ¹⁴CO₂ from [¹⁴C]-ornithine.

4.1. Materials and Reagents

-

Purified Ornithine Decarboxylase (ODC) enzyme

-

L-[1-¹⁴C]ornithine

-

Pyridoxal 5'-phosphate (PLP)

-

This compound (or other inhibitor)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

EDTA

-

Scintillation vials

-

Scintillation cocktail

-

Hyamine hydroxide or other CO₂ trapping agent

-

Trichloroacetic acid (TCA) or other acid to stop the reaction

4.2. Assay Procedure

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, EDTA, and PLP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. For the control group, add the vehicle (e.g., buffer) instead of the inhibitor.

-

Enzyme Addition: Add the purified ODC enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding L-[1-¹⁴C]ornithine to the tubes.

-

CO₂ Trapping: Immediately seal the tubes with a rubber stopper holding a center well containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by injecting an acid (e.g., TCA) through the rubber stopper into the reaction mixture, taking care not to inject it into the center well. The acid will release the ¹⁴CO₂ from the solution.

-

CO₂ Collection: Allow the tubes to stand for an additional period (e.g., 1 hour) to ensure complete trapping of the released ¹⁴CO₂ by the filter paper.

-

Scintillation Counting: Carefully remove the filter paper from the center well and place it in a scintillation vial containing a scintillation cocktail.

-

Data Analysis: Measure the radioactivity in a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the ODC activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km for the substrate is known.

4.3. Experimental Workflow Diagram

Signaling Pathways and Mechanism of Action

5.1. The Catalytic Cycle of Ornithine Decarboxylase

The catalytic activity of ODC is dependent on its cofactor, PLP. The cycle begins with the formation of a Schiff base between PLP and a lysine residue in the active site of ODC. The substrate, ornithine, then displaces the lysine to form an external aldimine with PLP. This is followed by decarboxylation, leading to the formation of a quinonoid intermediate. Subsequent protonation and rearrangement release the product, putrescine, and regenerate the PLP-lysine Schiff base, completing the cycle.[5][6]

5.2. Inhibition by this compound

This compound, as a PLP analog, competes for the cofactor binding site on the ODC enzyme. By binding to the apoenzyme (ODC without PLP), it prevents the formation of the active holoenzyme, thereby inhibiting the entire catalytic cycle.

5.3. Regulation of ODC by Antizyme

The cellular activity of ODC is tightly regulated, not only at the transcriptional and translational levels but also post-translationally through a unique protein called antizyme. High levels of polyamines induce the synthesis of antizyme.[7] Antizyme binds to the ODC monomer, preventing its dimerization, which is essential for its activity.[8] Furthermore, the binding of antizyme targets ODC for ubiquitin-independent degradation by the 26S proteasome, thus providing a negative feedback loop to control polyamine levels.[8][9]

Conclusion

This compound presents a clear mechanism of competitive inhibition against ornithine decarboxylase by acting as a PLP antagonist. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into this and similar inhibitors. Understanding the intricate regulatory pathways of ODC, including the antizyme-mediated degradation, is crucial for the rational design of more potent and specific ODC inhibitors for therapeutic applications. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of ODC-targeted drug discovery.

References

- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ornithine decarboxylase antizyme - Wikipedia [en.wikipedia.org]

- 8. Figure 2 Regulation of ornithine decarboxylase degradation [microbialcell.com]

- 9. Reactome | Regulation of ornithine decarboxylase (ODC) [reactome.org]

An In-depth Technical Guide to the Inhibition of Glutamate Decarboxylase by 4-Deoxypyridoxine 5'-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a critical target in neuroscience and drug development. This document provides a comprehensive technical overview of the inhibition of GAD by 4-Deoxypyridoxine 5'-phosphate (DOP-P), a potent pyridoxal 5'-phosphate (PLP) analog. We will delve into the mechanism of inhibition, present quantitative kinetic data, detail experimental protocols for studying this interaction, and provide a method for the synthesis of DOP-P. This guide is intended to equip researchers with the necessary information to investigate the role of GAD in health and disease and to facilitate the development of novel therapeutic agents targeting this enzyme.

Introduction to Glutamate Decarboxylase and its Inhibition

Glutamate decarboxylase (GAD) catalyzes the irreversible decarboxylation of L-glutamate to GABA and CO2.[1] This enzymatic reaction is a crucial step in the regulation of neuronal excitability, and dysregulation of GAD activity has been implicated in various neurological disorders, including epilepsy, anxiety, and schizophrenia.[2] GAD requires pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor for its catalytic activity.[1] The enzyme exists as two major isoforms, GAD65 and GAD67, which are encoded by different genes and exhibit distinct subcellular localizations and kinetic properties.[3] GAD67 is responsible for the majority of basal GABA synthesis, while GAD65 is thought to be involved in the synthesis of GABA for neurotransmission.[3]

4-Deoxypyridoxine (DOP) is a well-known vitamin B6 antagonist.[4] However, in its unphosphorylated form, it has a low affinity for GAD. For effective inhibition, DOP must be phosphorylated in vivo or in vitro by pyridoxal kinase to its active form, this compound (DOP-P).[5] DOP-P acts as a competitive inhibitor of the activation of apo-GAD (the enzyme without its PLP cofactor) by PLP.

Mechanism of Inhibition

The inhibitory action of this compound is not directed at the active holoenzyme (GAD bound to PLP) but rather at the activation of the apoenzyme. More than 50% of GAD in the brain exists as the inactive apoenzyme. The activation of apo-GAD involves the binding of the cofactor PLP. DOP-P, being a structural analog of PLP, competes with PLP for binding to the cofactor site on apo-GAD. This competitive binding prevents the formation of the active holoenzyme, thereby reducing the overall rate of GABA synthesis.

dot

Caption: Competitive inhibition of GAD activation by DOP-P.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified, with a notable difference in its effect on the two GAD isoforms.

| Inhibitor | Target | Parameter | Value | Reference |

| This compound (DOP-P) | Activation of apo-GAD by PLP | Ki | 0.27 µM | |

| This compound (DOP-P) | GAD65 | IC50 | 2.4 mM | |

| This compound (DOP-P) | GAD67 | Inhibition | Generally low |

These data indicate that while DOP-P is a potent competitive inhibitor of the general activation of apo-GAD, it exhibits a significantly lower potency against the active GAD65 isoform and has a minimal effect on GAD67. This differential inhibition is a critical consideration for researchers studying the specific roles of the GAD isoforms.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of GAD inhibition by DOP-P.

Synthesis of this compound (DOP-P)

The synthesis of DOP-P is a two-step process involving the synthesis of 4-Deoxypyridoxine hydrochloride followed by its phosphorylation.

Step 1: Synthesis of 4-Deoxypyridoxine Hydrochloride

This protocol is adapted from the hydrogenation of pyridoxine.

Materials:

-

Pyridoxine hydrochloride

-

10% Palladium on charcoal (catalyst)

-

Ethanol

-

Hydrogen gas supply

-

Filtration apparatus

Procedure:

-

Dissolve pyridoxine hydrochloride in ethanol.

-

Add 10% palladium on charcoal to the solution.

-

Transfer the mixture to a hydrogenation apparatus.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst from the reaction mixture.

-

Evaporate the solvent under reduced pressure to obtain 4-Deoxypyridoxine hydrochloride.

-

The product can be purified by recrystallization from ethanol-ether.

Step 2: Phosphorylation of 4-Deoxypyridoxine

This protocol utilizes pyridoxal kinase to phosphorylate 4-Deoxypyridoxine.

Materials:

-

4-Deoxypyridoxine hydrochloride

-

Pyridoxal kinase (recombinant or purified)

-

ATP (adenosine triphosphate)

-

MgCl2

-

Potassium HEPES (KHEPES) buffer (pH 7.5)

-

ADP-Glo™ Kinase Assay kit (for monitoring ATP consumption)

Procedure:

-

Prepare a reaction mixture containing 20 mM KHEPES buffer (pH 7.5), 0.5 mM MgCl2, 1 mM ATP, and 1 mM 4-Deoxypyridoxine.[5]

-

Initiate the reaction by adding a suitable concentration of pyridoxal kinase (e.g., 0.25 µM).[5]

-

Incubate the reaction mixture at 37°C.[5]

-

Monitor the consumption of ATP to determine the progress of the phosphorylation reaction using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]

-

The resulting this compound can be purified using chromatographic techniques such as ion-exchange chromatography.

dot

Caption: Workflow for the synthesis of this compound.

Glutamate Decarboxylase Activity Assay

Two common methods for assaying GAD activity are presented below. These can be adapted to study the inhibitory effects of DOP-P by including the inhibitor in the reaction mixture.

4.2.1. HPLC-Based Assay

This method quantifies the GABA produced by the GAD-catalyzed reaction.

Materials:

-

Purified GAD or tissue homogenate

-

L-glutamic acid (substrate)

-

Pyridoxal 5'-phosphate (PLP)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Dansyl chloride (derivatizing agent)

-

Acetonitrile

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Prepare the reaction mixture containing the assay buffer, L-glutamic acid, and PLP.

-

Add the GAD enzyme source (and DOP-P for inhibition studies) to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., acid or by boiling).

-

Derivatize the GABA in the reaction mixture with dansyl chloride.

-

Analyze the derivatized GABA by HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).

-

Quantify the GABA produced by comparing the peak area to a standard curve of derivatized GABA.

4.2.2. Fluorometric Assay

This is a sensitive, continuous assay that measures the production of a fluorescent product coupled to the GAD reaction.

Materials:

-

GAD Activity Assay Kit (e.g., from commercial suppliers) containing:

-

GAD Assay Buffer

-

GAD Substrate

-

GAD Cofactor (PLP)

-

GAD Developer

-

GAD Probe (non-fluorescent, becomes fluorescent upon reaction)

-

-

Purified GAD or tissue homogenate

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare samples (purified enzyme or tissue homogenate) in GAD Assay Buffer.

-

Prepare a reaction mix according to the kit instructions, typically containing the assay buffer, developer, and probe.

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the GAD substrate and cofactor to initiate the reaction. For inhibition studies, pre-incubate the enzyme with DOP-P before adding the substrate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C.

-

Calculate the GAD activity from the rate of fluorescence increase.

dot

Caption: General workflows for GAD activity assays.

Signaling Pathway

The primary signaling pathway involving GAD is the conversion of the principal excitatory neurotransmitter, glutamate, into the principal inhibitory neurotransmitter, GABA. This conversion is fundamental for maintaining the balance of excitation and inhibition in the central nervous system. DOP-P interferes with this pathway by preventing the activation of GAD, thereby reducing the synthesis of GABA.

dot

Caption: The GABAergic pathway and the point of inhibition by DOP-P.

Conclusion

This compound is a valuable tool for researchers studying the role of glutamate decarboxylase in neuronal function and disease. Its mechanism as a competitive inhibitor of apo-GAD activation by PLP is well-established. This guide provides the essential quantitative data, detailed experimental protocols, and a clear understanding of the underlying mechanisms to facilitate further research in this area. The differential inhibition of GAD65 and GAD67 by DOP-P highlights the importance of considering the specific GAD isoform when designing and interpreting experiments. Future research may focus on developing isoform-specific inhibitors to dissect the distinct physiological roles of GAD65 and GAD67 and to develop more targeted therapeutic strategies.

References

- 1. The synthesis of 4-deoxypyridoxine phosphates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.glpbio.com [file.glpbio.com]

- 5. researchgate.net [researchgate.net]

4-Deoxypyridoxine 5'-phosphate: A Technical Guide to its Function as a Sphingosine-1-Phosphate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Deoxypyridoxine 5'-phosphate (4-DPP) as a potent inhibitor of Sphingosine-1-phosphate (S1P) lyase. It covers the underlying biology of the S1P signaling pathway, the mechanism of enzyme inhibition, quantitative data, detailed experimental protocols, and the implications for research and therapeutic development.

Introduction: The Sphingosine-1-Phosphate Signaling Axis

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a potent signaling molecule in a vast array of physiological and pathological processes.[1][2] It regulates cell survival, proliferation, migration, and differentiation. S1P exerts its effects both intracellularly and extracellularly. Extracellularly, S1P binds to a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁ to S1P₅, to initiate downstream signaling cascades.[1][3]

The cellular and circulating levels of S1P are meticulously controlled by a balance between its synthesis by sphingosine kinases (SphKs) and its degradation.[4] The irreversible catabolism of S1P is catalyzed exclusively by the enzyme Sphingosine-1-phosphate lyase (SPL) .[2][5] SPL is an intracellular enzyme located on the cytosolic face of the endoplasmic reticulum that cleaves S1P into phosphoethanolamine and a long-chain aldehyde, hexadecenal.[6][7] This cleavage represents the only exit point from the sphingolipid metabolic pathway, making SPL a critical regulator of the entire S1P signaling axis.

SPL belongs to a class of enzymes that depend on pyridoxal 5'-phosphate (PLP) , the active form of vitamin B6, as an essential cofactor for its catalytic activity.[2][8] This dependence on PLP is the key to the inhibitory mechanism of this compound.

Mechanism of Inhibition by this compound

4-Deoxypyridoxine (DOP) is a well-known vitamin B6 antagonist.[2][9] However, DOP itself is a prodrug. Upon administration in vivo or in cellular systems, it is phosphorylated by the enzyme pyridoxal kinase to its active form, This compound (4-DPP) .[10][11][12]

4-DPP acts as a competitive inhibitor of S1P lyase.[11][12] Its chemical structure is highly analogous to that of the natural cofactor, pyridoxal 5'-phosphate. The inhibition occurs when 4-DPP competes with PLP for binding to the cofactor-binding site within the enzyme's active center. By occupying this site, 4-DPP prevents the formation of the catalytically active holoenzyme, thereby rendering SPL inactive.[1][2] This leads to an accumulation of intracellular S1P, which can then alter cellular signaling and be secreted to affect extracellular S1P gradients. The inhibitory effect of DOP can be overcome by the addition of excess vitamin B6 (PLP), confirming the competitive nature of the inhibition.[1][2]

Quantitative Data Presentation

While 4-DPP is widely used as a functional SPL inhibitor, specific in vitro kinetic constants like Kᵢ or IC₅₀ against purified S1P lyase are not extensively reported in the literature. Its activity is often characterized in cellular or in vivo models through its precursor, 4-deoxypyridoxine (DOP). The tables below summarize available quantitative data for 4-DPP and DOP.

Table 1: Inhibition Data for this compound (4-DPP)

| Target Enzyme | Inhibition Constant (Kᵢ) | Assay Type | Comments | Reference(s) |

| Glutamate Apodecarboxylase | 0.27 µM | Enzyme Activation | Competitive inhibitor of activation by PLP. | [13] |

| Ornithine Decarboxylase | 0.6 mM | Enzyme Activity | - | [13] |

Table 2: Effective Concentrations of 4-Deoxypyridoxine (DOP) in Biological Systems

| System/Assay | Effective Concentration | Measured Effect | Comments | Reference(s) |

| IT-79MTNC3 Cells | EC₅₀ < 1 µM | Accumulation of [³H]dhS1P | In vitamin B6-deficient medium. | [14] |

| IT-79MTNC3 Cells | EC₅₀ > 100 µM | Accumulation of [³H]dhS1P | In vitamin B6-replete medium. | [14] |

| F9-4 Cell Lysate | 1000 µM | Significant reduction in SPL activity | In vitro assay using cell lysate as enzyme source. | [7] |

| ApoE⁻/⁻ Mice | 5 mg/kg/day (oral) | 3-fold increase in plasma S1P | Administered in drinking water with a B6-deficient diet. | [15] |

Experimental Protocols

Determining the efficacy of SPL inhibitors requires robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Assay: Fluorescent Measurement of SPL Activity

This method relies on a fluorescently labeled S1P substrate, such as BODIPY-S1P or NBD-S1P, to measure enzyme activity in cell or tissue lysates.[6][16]

Objective: To quantify the rate of S1P cleavage by SPL in vitro.

Materials:

-

Enzyme source: Cell or tissue lysates (e.g., 25-50 µg total protein).

-

Substrate: BODIPY-S1P or NBD-S1P (e.g., final concentration 40-50 µM).

-

SPL Reaction Buffer: 36 mM potassium phosphate buffer (pH 7.2), 70 mM sucrose, 0.6 mM EDTA, 36 mM NaF, 3 mM DTT, 0.4 mM pyridoxal 5'-phosphate (PLP).

-

Detergent: Triton X-100 (e.g., 0.08%).

-

Inhibitor: 4-Deoxypyridoxine (DOP) or 4-DPP at various concentrations.

-

Extraction Solvents: Chloroform, Methanol.

-

Instrumentation: HPLC with a C18 column and fluorescence detector.

Methodology:

-

Substrate Preparation: Disperse the fluorescent S1P substrate in the SPL Reaction Buffer containing Triton X-100 by sonication.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme source (lysate) with the desired concentrations of 4-DPP or a vehicle control for a specified time at 37°C.

-

Reaction Initiation: Start the reaction by adding the prepared substrate solution to the enzyme/inhibitor mixture.

-

Incubation: Incubate the reaction at 37°C for a linear time period (e.g., 20-30 minutes).

-

Reaction Termination & Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases. The fluorescent aldehyde product will partition into the organic (lower) phase.

-

Quantification: Collect the organic phase, evaporate the solvent, and resuspend the lipid extract in a suitable solvent. Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector to separate and quantify the fluorescent aldehyde product.

-

Data Analysis: Calculate the rate of product formation (e.g., in pmol/mg/min) and determine the percent inhibition at each inhibitor concentration to calculate an IC₅₀ value.

Cellular Assay: Quantifying S1P Secretion from Inhibitor-Treated Cells

This assay measures the functional consequence of SPL inhibition in intact cells, which is the accumulation and subsequent secretion of S1P.[17][18]

Objective: To rank SPL inhibitors based on their potency in a cellular environment.

Materials:

-

"Source" Cell Line: HEK293T cells.

-

"Reporter" Cell Line: CHO-K1 cells stably expressing a human S1P receptor (e.g., S1P₃).

-

Inhibitors: Test compounds (e.g., 4-Deoxypyridoxine).

-

Reagents: Sphingosine, phosphatase inhibitors (to prevent degradation of secreted S1P), calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Instrumentation: Fluorescence plate reader with kinetic measurement capabilities.

Methodology:

-

Cell Treatment: Culture HEK293T cells and treat them with varying concentrations of the SPL inhibitor (DOP). Co-treat with sphingosine (as a substrate for S1P synthesis) and a cocktail of phosphatase inhibitors.[17][18]

-

Incubation and Collection: Incubate the cells to allow for the accumulation and secretion of S1P into the culture medium. Afterward, carefully collect the conditioned supernatant.

-

Reporter Cell Preparation: Plate the S1P₃-expressing CHO-K1 cells and load them with a calcium-sensitive fluorescent dye.

-

Stimulation and Measurement: Add the collected supernatant from the treated HEK293T cells to the reporter cells. Immediately measure the resulting calcium flux (an increase in fluorescence) using a kinetic plate reader.

-

Data Analysis: The magnitude of the fluorescence signal is proportional to the amount of S1P secreted. Plot the signal against the inhibitor concentration to generate a dose-response curve and determine the EC₅₀ value for the inhibitor.

S1P Signaling Pathway and Point of Inhibition

Inhibition of S1P lyase by 4-DPP directly elevates intracellular S1P levels. This disrupts the normal homeostatic balance, impacting both intracellular targets and the S1P gradient crucial for processes like lymphocyte trafficking.[1][19]

Conclusion and Future Perspectives

This compound is an invaluable pharmacological tool for the study of sphingolipid metabolism and signaling. By competitively inhibiting the PLP-dependent enzyme S1P lyase, it allows researchers to manipulate cellular and systemic S1P levels, thereby elucidating the profound and diverse roles of this lipid mediator. The detailed biochemical and cellular assays provide a framework for quantifying its effects and for the discovery of novel, potentially more specific SPL inhibitors. Given the central role of S1P in immunity, inflammation, and cancer, targeting S1P lyase continues to be an area of significant interest for the development of new therapeutic agents.

References

- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-Phosphate Lyase in the Developing and Injured Nervous System: a Dichotomy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. glpbio.com [glpbio.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Aggravates Atherosclerosis and Induces Plaque Rupture in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Deoxypyridoxine Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxypyridoxine phosphate (4dPNP) is the biologically active metabolite of the vitamin B6 antagonist 4-deoxypyridoxine (4dPN). This document provides a comprehensive technical overview of the biological activity of 4dPNP, focusing on its mechanism of action as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes and as a modulator of critical cellular signaling pathways. This guide consolidates quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes its impact on cellular metabolism and signaling, providing a valuable resource for researchers in biochemistry, pharmacology, and drug development.

Introduction

Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymes, primarily involved in amino acid metabolism.[1] The disruption of PLP-dependent enzymatic reactions can have profound physiological consequences, making antagonists of vitamin B6 valuable tools for research and potential therapeutic agents. 4-Deoxypyridoxine (4dPN) is a well-known vitamin B6 antagonist that exerts its biological effects after being phosphorylated in vivo to 4-deoxypyridoxine phosphate (4dPNP) by the enzyme pyridoxal kinase (PdxK).[2][3] 4dPNP then acts as a competitive inhibitor of numerous PLP-dependent enzymes, leading to a state of vitamin B6 deficiency.[1][4] This guide delves into the core biological activities of 4dPNP, its impact on cellular pathways, and its applications in scientific research.

Mechanism of Action

The primary mechanism of action of 4dPNP is the competitive inhibition of PLP-dependent enzymes. Structurally similar to PLP, 4dPNP binds to the active site of these enzymes but lacks the 4'-formyl group essential for the catalytic activity of PLP, thereby blocking the normal enzymatic reaction.[5][6]

Beyond its role as a PLP antagonist, 4dPN has also been identified as an inhibitor of sphingosine-1-phosphate (S1P) lyase, a key enzyme in the S1P signaling pathway.[1][7] This inhibition leads to the accumulation of S1P, a bioactive lipid mediator involved in a multitude of cellular processes, including cell survival, proliferation, migration, and immune responses.[7][8]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of 4-deoxypyridoxine and its phosphorylated form has been quantified for several enzymes. The following table summarizes the available kinetic data.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Organism/System | Reference |

| Ornithine Decarboxylase | 4-Deoxypyridoxine Phosphate | 0.6 mM | Hairless Mouse Epidermis | [9] |

| Glutamate Apodecarboxylase (activation by PLP) | 4-Deoxypyridoxine Phosphate | 0.27 µM | Not specified | [10] |

| Pyridoxal Kinase (PdxK) | 4-Deoxypyridoxine | 0.5 ± 0.6 µM | E. coli | [11] |

| Serine Hydroxymethyltransferase (SHMT) | 4-Deoxypyridoxine Phosphate | Not Reported | - | - |

| Glycine Cleavage System (GCS) | 4-Deoxypyridoxine Phosphate | Not Reported | - | - |

Impact on Cellular Signaling Pathways

The inhibitory actions of 4dPNP have significant downstream consequences on various cellular signaling and metabolic pathways.

Disruption of Vitamin B6 Homeostasis and One-Carbon Metabolism

By inhibiting PLP-dependent enzymes such as serine hydroxymethyltransferase (SHMT) and the glycine cleavage system (GCS), 4dPNP disrupts one-carbon metabolism.[5] These enzymes are crucial for the generation of one-carbon units required for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine.[12] The inhibition of SHMT and GCS by 4dPNP leads to a reduction in the flux of precursors for coenzyme A (CoA) and thiamine biosynthesis.[5][7]

Figure 1: Mechanism of 4dPNP-mediated disruption of one-carbon metabolism.

Modulation of Sphingosine-1-Phosphate (S1P) Signaling

4-Deoxypyridoxine inhibits S1P lyase, the enzyme responsible for the irreversible degradation of S1P.[1][7] This inhibition leads to an accumulation of S1P, which can then act as a signaling molecule both intracellularly and extracellularly through its G protein-coupled receptors (S1PRs).[8] The S1P signaling pathway is a critical regulator of cell survival, apoptosis, immune cell trafficking, and inflammation.[13][14][15] The immunosuppressive effects of 4dPN are, at least in part, attributed to its impact on this pathway.[1]

Figure 2: Inhibition of S1P lyase by 4-deoxypyridoxine.

Experimental Protocols

General Protocol for PLP-Dependent Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for assessing the inhibition of a PLP-dependent enzyme by 4dPNP using a spectrophotometric method. Specific substrates, coupling enzymes, and wavelengths will vary depending on the enzyme being assayed.

Materials:

-

Purified PLP-dependent enzyme (e.g., Serine Hydroxymethyltransferase)

-

Pyridoxal 5'-phosphate (PLP)

-

4-Deoxypyridoxine phosphate (4dPNP)

-

Substrate for the enzyme (e.g., L-serine for SHMT)

-

Cofactors (e.g., Tetrahydrofolate for SHMT)

-

Coupling enzyme and its substrate (if necessary for detection)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the apoenzyme (enzyme without PLP) by dialysis against a buffer containing a PLP-binding agent, followed by dialysis against the assay buffer.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, substrate, cofactors, and the coupling enzyme system (if applicable).

-

Inhibitor Addition: Add varying concentrations of 4dPNP to different cuvettes. Include a control with no inhibitor.

-

Enzyme and Cofactor Addition: Add a fixed concentration of PLP to the cuvettes.

-

Initiation of Reaction: Start the reaction by adding the apoenzyme to the cuvettes.

-

Measurement: Monitor the change in absorbance at the appropriate wavelength over time. The rate of the reaction is proportional to the slope of the absorbance versus time plot.

-

Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC50. To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Figure 3: Workflow for a PLP-dependent enzyme inhibition assay.

HPLC Method for the Analysis of 4-Deoxypyridoxine and Pyridoxine

This method allows for the separation and quantification of 4dPN and pyridoxine (PN) in biological samples.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Perchloric acid

-

4-Deoxypyridoxine and Pyridoxine standards

Procedure:

-

Sample Preparation: Deproteinate biological samples (e.g., cell lysates, plasma) by adding perchloric acid, followed by centrifugation to remove the precipitated proteins.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient of an aqueous buffer (e.g., potassium phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 30°C).

-

Set the fluorescence detector wavelengths (e.g., excitation at 290 nm and emission at 390 nm).

-

-

Injection and Analysis: Inject the prepared sample onto the HPLC column. The compounds will be separated based on their hydrophobicity and detected by the fluorescence detector.

-

Quantification: Create a standard curve using known concentrations of 4dPN and PN to quantify the amounts in the unknown samples.

Applications in Research and Drug Development

Research Tool for Studying Vitamin B6 Deficiency

4-Deoxypyridoxine is widely used in preclinical research to induce a state of vitamin B6 deficiency in cell culture and animal models.[1][16] This allows researchers to investigate the roles of PLP-dependent enzymes in various physiological and pathological processes.

Immunosuppressive Agent

The ability of 4dPN to suppress the immune system has been documented.[1][5] This effect is likely mediated through the inhibition of PLP-dependent enzymes involved in lymphocyte proliferation and through the modulation of the S1P signaling pathway, which is crucial for lymphocyte trafficking.[7][9] This suggests potential therapeutic applications in autoimmune diseases and organ transplantation.

Potential Anti-cancer and Anti-parasitic Agent

Given the reliance of rapidly proliferating cells, such as cancer cells and parasites, on one-carbon metabolism for nucleotide synthesis, inhibitors of this pathway are of interest as therapeutic agents. The inhibitory effect of 4dPNP on SHMT makes it a potential candidate for further investigation in this area.[5]

Neurobiology Research

PLP-dependent enzymes are critical for the synthesis of several neurotransmitters. By inducing a localized or systemic vitamin B6 deficiency, 4dPN can be used to study the roles of these neurotransmitters in various neurological processes and disorders.

Conclusion

4-Deoxypyridoxine phosphate is a potent antagonist of vitamin B6 metabolism with a multifaceted mechanism of action. Its ability to competitively inhibit a wide range of PLP-dependent enzymes and to modulate the sphingosine-1-phosphate signaling pathway makes it a valuable tool for biochemical and pharmacological research. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to understand the intricate roles of vitamin B6 in cellular function and to explore the therapeutic potential of its antagonists. Further research is warranted to fully elucidate the kinetic parameters of 4dPNP for all its target enzymes and to explore its potential in various disease models.

References

- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]

- 2. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 10. bmrservice.com [bmrservice.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Inhibition of glycine cleavage system by pyridoxine 5′-phosphate causes synthetic lethality in glyA yggS and serA yggS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. All Resources - Site Guide - NCBI [ncbi.nlm.nih.gov]

- 16. Inhibitory effect of deoxypyridoxine on the action of certain mitogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Maze: An In-depth Technical Guide to the Effects of 4-Deoxypyridoxine 5'-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxypyridoxine 5'-phosphate (PNP-4-deoxy) is the active metabolite of the vitamin B6 antagonist 4-deoxypyridoxine (4dPN). Its potent inhibitory effects on pyridoxal 5'-phosphate (PLP)-dependent enzymes disrupt critical metabolic pathways, making it a valuable tool for studying vitamin B6 metabolism and a compound of interest in drug development. This technical guide provides a comprehensive overview of the metabolic consequences of PNP-4-deoxy, including its mechanism of action, quantitative effects on enzyme activity, and detailed experimental protocols for its study.

Introduction